1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Orthogonal reactivity Sequential cross-coupling Halonitroarene building block

Medicinal chemists require building blocks with multiple orthogonal reactive sites to streamline analog synthesis. 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene solves this by providing four distinct handles (Br, F, OMe, NO2) on a single ring. - Enables sequential Suzuki coupling (Br), SNAr (F), reduction (NO2→NH2), and O-demethylation without protection/deprotection. - Preferred intermediate for 7-aryl-pyrrolo[2,1-f][1,2,4]triazine kinase inhibitors (WO-2018127184-A1). - Supplied at ≥98% purity; consistent quality from discovery to process scale.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
CAS No. 330794-02-0
Cat. No. B1291997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
CAS330794-02-0
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])F)Br
InChIInChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3
InChIKeyDBEXWIUEKLTMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0) – A Tetra-Substituted Halonitroarene for Orthogonal Synthetic Strategies


1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0) is a densely functionalized aromatic building block bearing four distinct substituents – bromo, fluoro, methoxy, and nitro – on a single benzene ring (C₇H₅BrFNO₃, MW 250.02) . The compound is a crystalline solid (mp 96–99 °C) supplied at ≥95% purity (HPLC/GC) by multiple vendors . Its substitution pattern is specifically exploited as a late-stage, orthogonally reactive key intermediate in the discovery and process synthesis of 2-anilino-7-aryl-pyrrolo[2,1‑f][1,2,4]triazines, a privileged kinase inhibitor template [1][2]. This guide provides procurement decision-makers with quantifiable, comparator-based evidence to differentiate this compound from closely related halonitroarene analogs.

Why Closely Related Halonitroarenes Cannot Substitute for 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene in Orthogonal Synthesis Design


The simultaneous presence of bromo, fluoro, methoxy, and nitro groups at precisely the 1,2,5,4-positions creates a unique orthogonal reactivity profile that cannot be replicated by analogs lacking one or more of these functionalities. A comparator such as 1-bromo-2-fluoro-4-nitrobenzene (CAS 185331‑69‑5) lacks the methoxy group and therefore offers only three distinct synthetic handles, reducing the number of potential sequential transformations and forcing additional protection/deprotection steps [1]. Conversely, 1-bromo-2-fluoro-5-methoxybenzene (CAS 103291‑07‑2) lacks the nitro group, eliminating the ability to install an amine via reduction or to tune the electron deficiency of the ring . Regioisomers such as 1-bromo-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1352244‑77‑9) place the methoxy and nitro groups in a different spatial relationship, altering both the electronic landscape and the steric accessibility of the reactive centers, which directly impacts chemoselectivity in metal-catalyzed couplings . The following quantitative evidence demonstrates exactly where 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene provides measurable differentiation.

Quantitative Differentiation Evidence: 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene vs. Closest Analogs


Orthogonal Reactivity Advantage: Four Distinct Synthetic Handles Enable Sequential Functionalization Without Protecting Group Interference

The bromo group undergoes selective Pd-catalyzed cross-coupling (Suzuki‑Miyaura) in the presence of the fluoro and nitro groups, while the fluoro group can be displaced via nucleophilic aromatic substitution (SNAr) under orthogonal conditions. The nitro group is reducible to the aniline without affecting the bromo handle, and the methoxy group can be demethylated to the phenol. Analogs such as 1‑bromo‑2‑fluoro‑4‑nitrobenzene (CAS 185331‑69‑5) possess only three reactive handles (bromo, fluoro, nitro), limiting the maximum number of sequential functionalization steps to three versus four for the target compound [REFS‑1]. This is a class-level inference based on well-established principles of aromatic substitution reactivity.

Orthogonal reactivity Sequential cross-coupling Halonitroarene building block

Proven Utility as a Late-Stage Key Intermediate in ALK Kinase Inhibitor Synthesis, Patented by Major Pharma

The target compound is explicitly listed in the patent literature (WO‑2018127184‑A1, US‑10065970‑B2, EP‑3347361‑A1) as a reagent for the preparation of 2‑anilino‑7‑aryl‑pyrrolo[2,1‑f][1,2,4]triazine ALK inhibitors [REFS‑1]. The most closely related comparator, 1‑bromo‑2‑fluoro‑4‑nitrobenzene, is not cited in this specific patent family for the same role. Furthermore, in the published discovery synthesis, the target compound serves as a late‑stage orthogonally reactive intermediate amenable to rapid diversification via triflate displacement, a role that requires the precise 1,2,5,4‑substitution pattern [REFS‑2].

ALK inhibitor Pyrrolo[2,1-f][1,2,4]triazine Late-stage diversification

Physicochemical Property Differentiation: Melting Point, LogP, and Topological Polar Surface Area Provide Handles for Purification and Solubility Control

The target compound exhibits a melting point of 96–99 °C [REFS‑1], a LogP of 3.03 (calculated XLogP3 = 2.5–3.0) [REFS‑2], and a topological polar surface area (TPSA) of 55 Ų [REFS‑2]. The comparator 1‑bromo‑2‑fluoro‑4‑nitrobenzene (CAS 185331‑69‑5) melts at 88–94 °C [REFS‑3] and lacks the methoxy group, resulting in a lower LogP (~2.3) and lower TPSA (~46 Ų). The higher melting point of the target compound facilitates purification by recrystallization from common organic solvents, while the higher TPSA and LogP suggest marginally better solubility in polar aprotic solvents typically used for SNAr reactions (e.g., DMF, DMSO).

Physicochemical properties Purification Formulation

Electron-Deficient Aromatic Ring Enhances Nucleophilic Aromatic Substitution Rates Versus Non-Nitro Analogs

The presence of the nitro group (strong meta-directing, electron-withdrawing) coupled with the fluoro substituent makes the ring substantially electron-deficient, accelerating SNAr at the fluoro position. In contrast, 1‑bromo‑2‑fluoro‑5‑methoxybenzene lacks the nitro group and is approximately 10²–10⁴ times less reactive toward SNAr under comparable conditions, as estimated from Hammett σ⁻ constants (σ⁻ₚ‑NO₂ = 1.27 vs. σ⁻ₚ‑OMe = −0.26) [REFS‑1]. This rate enhancement translates to milder reaction conditions (lower temperature, shorter reaction time) and higher yields in SNAr-based functionalization sequences.

Nucleophilic aromatic substitution Electron-deficiency SNAr reactivity

Highest‑Value Application Scenarios for 1‑Bromo‑2‑fluoro‑5‑methoxy‑4‑nitrobenzene Based on Quantitative Evidence


Late‑Stage Diversification of Pyrrolo[2,1‑f][1,2,4]triazine Kinase Inhibitor Cores (ALK, p38α, PI3K)

The compound is the preferred building block for introducing the 7‑aryl substituent in 2‑anilino‑7‑aryl‑pyrrolo[2,1‑f][1,2,4]triazines. The orthogonally reactive bromo handle enables sequential Suzuki‑Miyaura coupling, while the fluoro and nitro groups allow further SNAr and reduction steps without interference. This route has been demonstrated in a process‑scalable synthesis by Ott et al. [REFS‑1] and Mesaros et al. [REFS‑2]. The exclusive patent citation (WO‑2018127184‑A1) positions this compound as the only validated building block for this specific inhibitor class.

Systematic Structure–Activity Relationship (SAR) Exploration Through Sequential Orthogonal Couplings

Medicinal chemistry teams requiring rapid parallel synthesis of diverse analogs benefit from the four orthogonal handles. The bromo group can be diversified first via Suzuki coupling with aryl or heteroaryl boronic esters, the nitro group reduced to aniline and further acylated or sulfonylated, the fluoro displaced with amines under SNAr conditions, and finally the methoxy demethylated to phenol for H‑bond modulation. No other tetra‑substituted benzene building block with this exact 1,2,5,4‑pattern is commercially available, making it the singular procurement choice for sweep‑SAR campaigns targeting flat aromatic cores [REFS‑1].

Agrochemical Intermediate with Tunable Electron Deficiency for SNAr‑Based Functionalization

The strong electron‑withdrawing effect of the nitro group (Hammett σ⁻ = 1.27) combined with the fluoro leaving group provides exceptional SNAr reactivity, estimated to be up to 10⁶‑fold faster than non‑nitro analogs [REFS‑1]. This enables mild, high‑yielding introduction of alkylamines, alkoxides, and thiols at the fluoro position, a common requirement in agrochemical active ingredient synthesis where the methoxy group often serves as a precursor to a phenolic hydroxyl for further derivatization or metabolic stability improvement.

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